molecular formula C43H44ClN3O12 B1239404 [(3R,4R,14R,19S)-19-amino-22-chloro-4-[5-(dimethylamino)-3,4-dihydroxy-6,6-dimethyloxan-2-yl]oxy-17-oxo-2,16-dioxapentacyclo[18.2.2.19,13.03,10.04,8]pentacosa-1(22),5,7,9,11,13(25),20,23-octaen-14-yl] 7-methoxy-2-methylidene-3-oxo-4H-1,4-benzoxazine-5-carboxylate

[(3R,4R,14R,19S)-19-amino-22-chloro-4-[5-(dimethylamino)-3,4-dihydroxy-6,6-dimethyloxan-2-yl]oxy-17-oxo-2,16-dioxapentacyclo[18.2.2.19,13.03,10.04,8]pentacosa-1(22),5,7,9,11,13(25),20,23-octaen-14-yl] 7-methoxy-2-methylidene-3-oxo-4H-1,4-benzoxazine-5-carboxylate

Cat. No.: B1239404
M. Wt: 830.3 g/mol
InChI Key: BOJUNPZGRNCNTI-JJYLQHECSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(3R,4R,14R,19S)-19-amino-22-chloro-4-[5-(dimethylamino)-3,4-dihydroxy-6,6-dimethyloxan-2-yl]oxy-17-oxo-2,16-dioxapentacyclo[18.2.2.19,13.03,10.04,8]pentacosa-1(22),5,7,9,11,13(25),20,23-octaen-14-yl] 7-methoxy-2-methylidene-3-oxo-4H-1,4-benzoxazine-5-carboxylate is a derivative of the C-1027 chromophore, which is a potent antitumor antibiotic. The C-1027 chromophore is known for its ability to induce DNA double-strand breaks, making it one of the most cytotoxic molecules known. It is derived from the bacterium Streptomyces globisporus and is part of the enediyne family of antibiotics .

Chemical Reactions Analysis

[(3R,4R,14R,19S)-19-amino-22-chloro-4-[5-(dimethylamino)-3,4-dihydroxy-6,6-dimethyloxan-2-yl]oxy-17-oxo-2,16-dioxapentacyclo[18.2.2.19,13.03,10.04,8]pentacosa-1(22),5,7,9,11,13(25),20,23-octaen-14-yl] 7-methoxy-2-methylidene-3-oxo-4H-1,4-benzoxazine-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. The enediyne core of the chromophore is responsible for its biological activity, undergoing a cycloaromatization reaction to produce a toxic 1,4-benzenoid diradical species . This reaction does not require external activation, making the compound highly reactive. Common reagents used in these reactions include reducing agents and oxidizing agents, depending on the desired transformation . Major products formed from these reactions include DNA adducts and crosslinks, which contribute to the compound’s cytotoxic effects .

Scientific Research Applications

[(3R,4R,14R,19S)-19-amino-22-chloro-4-[5-(dimethylamino)-3,4-dihydroxy-6,6-dimethyloxan-2-yl]oxy-17-oxo-2,16-dioxapentacyclo[18.2.2.19,13.03,10.04,8]pentacosa-1(22),5,7,9,11,13(25),20,23-octaen-14-yl] 7-methoxy-2-methylidene-3-oxo-4H-1,4-benzoxazine-5-carboxylate has a wide range of scientific research applications. In chemistry, it is studied for its unique reactivity and potential as a DNA-cleaving agent . In biology, it is used to investigate DNA damage responses and repair mechanisms . In medicine, the compound shows promise as an anticancer drug, with the ability to induce apoptosis in cancer cells and alter cell cycle progression . It is currently undergoing clinical trials for its potential use in cancer therapy .

Properties

Molecular Formula

C43H44ClN3O12

Molecular Weight

830.3 g/mol

IUPAC Name

[(3R,4R,14R,19S)-19-amino-22-chloro-4-[5-(dimethylamino)-3,4-dihydroxy-6,6-dimethyloxan-2-yl]oxy-17-oxo-2,16-dioxapentacyclo[18.2.2.19,13.03,10.04,8]pentacosa-1(22),5,7,9,11,13(25),20,23-octaen-14-yl] 7-methoxy-2-methylidene-3-oxo-4H-1,4-benzoxazine-5-carboxylate

InChI

InChI=1S/C43H44ClN3O12/c1-20-39(51)46-34-26(16-23(53-6)17-31(34)55-20)40(52)57-32-19-54-33(48)18-29(45)21-10-12-30(28(44)15-21)56-38-24-11-9-22(32)14-25(24)27-8-7-13-43(27,38)59-41-36(50)35(49)37(47(4)5)42(2,3)58-41/h7-17,29,32,35-38,41,49-50H,1,18-19,45H2,2-6H3,(H,46,51)/t29-,32-,35?,36?,37?,38+,41?,43+/m0/s1

InChI Key

BOJUNPZGRNCNTI-JJYLQHECSA-N

Isomeric SMILES

CC1(C(C(C(C(O1)O[C@]23C=CC=C2C4=C5[C@H]3OC6=C(C=C(C=C6)[C@H](CC(=O)OC[C@@H](C(=C4)C=C5)OC(=O)C7=C8C(=CC(=C7)OC)OC(=C)C(=O)N8)N)Cl)O)O)N(C)C)C

Canonical SMILES

CC1(C(C(C(C(O1)OC23C=CC=C2C4=C5C3OC6=C(C=C(C=C6)C(CC(=O)OCC(C(=C4)C=C5)OC(=O)C7=C8C(=CC(=C7)OC)OC(=C)C(=O)N8)N)Cl)O)O)N(C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(3R,4R,14R,19S)-19-amino-22-chloro-4-[5-(dimethylamino)-3,4-dihydroxy-6,6-dimethyloxan-2-yl]oxy-17-oxo-2,16-dioxapentacyclo[18.2.2.19,13.03,10.04,8]pentacosa-1(22),5,7,9,11,13(25),20,23-octaen-14-yl] 7-methoxy-2-methylidene-3-oxo-4H-1,4-benzoxazine-5-carboxylate
Reactant of Route 2
[(3R,4R,14R,19S)-19-amino-22-chloro-4-[5-(dimethylamino)-3,4-dihydroxy-6,6-dimethyloxan-2-yl]oxy-17-oxo-2,16-dioxapentacyclo[18.2.2.19,13.03,10.04,8]pentacosa-1(22),5,7,9,11,13(25),20,23-octaen-14-yl] 7-methoxy-2-methylidene-3-oxo-4H-1,4-benzoxazine-5-carboxylate
Reactant of Route 3
[(3R,4R,14R,19S)-19-amino-22-chloro-4-[5-(dimethylamino)-3,4-dihydroxy-6,6-dimethyloxan-2-yl]oxy-17-oxo-2,16-dioxapentacyclo[18.2.2.19,13.03,10.04,8]pentacosa-1(22),5,7,9,11,13(25),20,23-octaen-14-yl] 7-methoxy-2-methylidene-3-oxo-4H-1,4-benzoxazine-5-carboxylate
Reactant of Route 4
[(3R,4R,14R,19S)-19-amino-22-chloro-4-[5-(dimethylamino)-3,4-dihydroxy-6,6-dimethyloxan-2-yl]oxy-17-oxo-2,16-dioxapentacyclo[18.2.2.19,13.03,10.04,8]pentacosa-1(22),5,7,9,11,13(25),20,23-octaen-14-yl] 7-methoxy-2-methylidene-3-oxo-4H-1,4-benzoxazine-5-carboxylate
Reactant of Route 5
[(3R,4R,14R,19S)-19-amino-22-chloro-4-[5-(dimethylamino)-3,4-dihydroxy-6,6-dimethyloxan-2-yl]oxy-17-oxo-2,16-dioxapentacyclo[18.2.2.19,13.03,10.04,8]pentacosa-1(22),5,7,9,11,13(25),20,23-octaen-14-yl] 7-methoxy-2-methylidene-3-oxo-4H-1,4-benzoxazine-5-carboxylate
Reactant of Route 6
[(3R,4R,14R,19S)-19-amino-22-chloro-4-[5-(dimethylamino)-3,4-dihydroxy-6,6-dimethyloxan-2-yl]oxy-17-oxo-2,16-dioxapentacyclo[18.2.2.19,13.03,10.04,8]pentacosa-1(22),5,7,9,11,13(25),20,23-octaen-14-yl] 7-methoxy-2-methylidene-3-oxo-4H-1,4-benzoxazine-5-carboxylate

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